molecular formula C34H24O4 B121270 [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate CAS No. 57405-00-2

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate

Cat. No. B121270
CAS RN: 57405-00-2
M. Wt: 496.5 g/mol
InChI Key: UVSLXJSTZCHCPR-NYDCQLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts. For detailed information on the chemical reactions of this compound, it would be necessary to refer to scientific literature or databases that specialize in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its density, melting point, and boiling point are not provided in the search results. These properties can be determined through experimental methods or found in chemical databases.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action can vary widely depending on the context in which the compound is used. For instance, if this compound is used in biological research, the mechanism of action would refer to its effects on biological systems .

Future Directions

The future directions or potential applications of this compound are not provided in the search results. The potential uses of a chemical compound can depend on various factors including its physical and chemical properties, biological activity, and economic feasibility .

properties

IUPAC Name

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-17,20,29,32H,18-19H2/t29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSLXJSTZCHCPR-NYDCQLBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@@H]([C@H]1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate

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